

Physical and chemical properties of Rabeprazole chloro compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Cat. No.:	B037757

[Get Quote](#)

An In-depth Technical Guide to Rabeprazole Chloro Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the primary chloro compound associated with Rabeprazole, a widely used proton pump inhibitor. The focus of this document is the key synthetic intermediate, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, a critical component in the manufacturing of Rabeprazole. Additionally, this guide will cover a significant chloro-containing impurity that can arise during synthesis.

Core Intermediate: 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride

This compound, commonly referred to as Rabeprazole chloride, is the cornerstone for the synthesis of the Rabeprazole molecule.^[1] Its precise structure allows for the subsequent condensation with 2-mercaptopbenzimidazole to form the core structure of the final active pharmaceutical ingredient.

Physical and Chemical Properties

The physical and chemical properties of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride are summarized in the table below. This data is essential for its proper handling, storage, and use in synthetic processes.

Property	Value	References
IUPAC Name	2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine;hydrochloride	[2]
CAS Number	153259-31-5	[1][3]
Molecular Formula	C ₁₁ H ₁₇ Cl ₂ NO ₂	[1][2]
Molecular Weight	266.16 g/mol	[1][2]
Appearance	Light yellow to off-white powder	[1]
Melting Point	113-115 °C	[1][3]
Boiling Point	~360 °C at 760 mmHg	[1][4]
Flash Point	171.5 °C	[1][4]
Solubility	Slightly soluble in Chloroform and Methanol.	[3]
Purity (Assay)	≥99.0%	[1]
Storage	Store in a cool, dry, ventilated environment. Inert atmosphere, 2-8°C.	[1][3]

Synthesis and Logic

The synthesis of Rabeprazole chloride is a multi-step process that starts from simpler pyridine derivatives. The general pathway involves the formation of a pyridine N-oxide, followed by functional group manipulations to introduce the methoxypropoxy and chloromethyl groups.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for Rabeprazole Chloro Compound.

Experimental Protocols

Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride from its Hydroxymethyl Precursor[5][6][7]

- Materials:

- 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (1 equivalent)
- Thionyl chloride (SOCl_2) (1.5 - 2.5 equivalents)
- Dichloromethane or Toluene as solvent
- Saturated sodium bicarbonate solution

- Procedure:

- Suspend or dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in the chosen solvent (e.g., toluene or dichloromethane) in a reaction vessel equipped with a stirrer and a dropping funnel.
- Cool the mixture to a low temperature, typically 0-10 °C, using an ice bath.
- Slowly add thionyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained below 25 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a period of 1 to 2 hours.

- Monitor the reaction for completion using an appropriate method, such as Thin Layer Chromatography (TLC).
- Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure (vacuum).
- The resulting residue can be neutralized with a saturated sodium bicarbonate solution to a pH of approximately 7.5 and then extracted with a solvent like dichloromethane.
- The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, which can be further purified if necessary.

Note on Characterization: While detailed protocols for synthesis are available, specific spectral data such as ^1H NMR, ^{13}C NMR, and IR for 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride were not explicitly found in the reviewed literature. Characterization is typically performed using standard techniques like HPLC for purity assessment and Mass Spectrometry for molecular weight confirmation.[\[8\]](#)

Key Chloro-Containing Impurity: 2-{{(4-chloro-3-methyl-2-pyridinyl)methyl}sulfinyl}-1H-benzimidazole

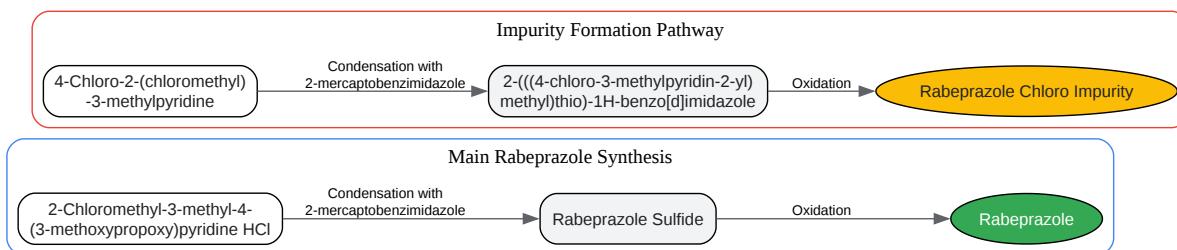
During the synthesis of Rabeprazole, impurities can form. One of the notable process-related impurities is the chloro analogue of Rabeprazole.[\[9\]](#)[\[10\]](#) This impurity arises when the starting material, 4-chloro-2,3-dimethylpyridine-N-oxide, is carried through the synthetic pathway without being fully converted.[\[9\]](#)

Physical and Chemical Properties

Property	Value	References
IUPAC Name	2-[[(4-chloro-3-methyl-pyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole	[11]
Synonyms	Rabeprazole Chloro Impurity, Rabeprazole Related Compound F, 4- Desmethoxypropoxyl-4-chloro Rabeprazole	[8][12][13]
CAS Number	168167-42-8	[12][13]
Molecular Formula	C ₁₄ H ₁₂ ClN ₃ OS	[11][12]
Molecular Weight	305.78 g/mol	[11][12]
Appearance	Solid	[12]
Storage	Store at < -15°C in a dry, well-sealed container.	[12]

Formation and Relationship to Core Intermediate

The formation of this chloro impurity is directly linked to the main synthetic pathway of Rabeprazole. It represents a side reaction where the chloro group on the pyridine ring is not displaced by the methoxypropoxy group.



[Click to download full resolution via product page](#)

Caption: Relationship between the main synthesis and impurity formation.

Experimental Protocols

Synthesis of Rabeprazole Chloro Impurity[8]

This synthesis is a two-step process starting from 4-chloro-2-(chloromethyl)-3-methylpyridine.

- Step 1: Synthesis of the Sulfide Precursor

- Materials:

- 1H-benzo[d]imidazole-2-thiol
 - Sodium hydroxide (NaOH)
 - 4-chloro-2-(chloromethyl)-3-methylpyridine
 - Water

- Procedure:

1. In a round bottom flask, prepare a solution of 1H-benzo[d]imidazole-2-thiol and NaOH in water.
2. Add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine in water to the flask at room temperature over a period of 30 minutes.
3. Continue stirring for an additional hour at the same temperature.
4. A solid will precipitate. Filter the solid and dry it under a vacuum to obtain 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.

- Step 2: Oxidation to the Sulfinyl Impurity

- Materials:

- The sulfide precursor from Step 1
- meta-Chloroperbenzoic acid (m-CPBA)
- Dichloromethane
- 50% NaOH solution
- Acetic acid
- Ether

○ Procedure:

1. Dissolve the sulfide precursor in dichloromethane.
2. Add a solution of m-CPBA in dichloromethane to the mixture at a temperature of 10-15 °C over 20 minutes.
3. After stirring for 20 minutes, add a 50% NaOH solution.
4. Adjust the pH of the reaction mass to 8.0-8.5 with acetic acid.
5. Extract the product with dichloromethane.
6. Evaporate the solvent.
7. Treat the crude product with ether at 10 °C to precipitate a solid.
8. Filter and dry the solid to obtain the Rabeprazole Chloro Impurity.

Conclusion

A thorough understanding of the physical and chemical properties of the Rabeprazole chloro compound, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, is paramount for the efficient and controlled synthesis of Rabeprazole. Likewise, knowledge of the formation and synthesis of potential chloro-containing impurities is crucial for the development of robust analytical methods and for ensuring the purity and safety of the final drug product. This guide

provides foundational data and methodologies to support researchers and professionals in the field of drug development and manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 153259-31-5 | CAS DataBase [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 6. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. 2-[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 168167-42-8 | IC21226 [biosynth.com]
- 13. store.usp.org [store.usp.org]
- To cite this document: BenchChem. [Physical and chemical properties of Rabeprazole chloro compound]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b037757#physical-and-chemical-properties-of-rabeprazole-chloro-compound>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com